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Compound of Interest

Compound Name: 3-Methyl-1-(propane-2-sulfonyl)piperidin-4-amine

CAS No.: 1376343-23-5

Cat. No.: B1430873

Get Quote

Welcome to the Application Scientist Support Hub. As a Senior Application Scientist, I frequently partner with drug development teams to rescue prom

scaffolds from late-stage attrition. While the piperidine ring is a privileged pharmacophore, its high basicity and metabolic hotspots often lead to hERG

(cardiotoxicity) and CYP450-mediated reactive metabolite formation (hepatotoxicity). This guide bypasses generic advice, offering field-proven, mech

troubleshooting strategies to help you optimize your leads.

Section 1: Mitigating hERG Liability & Basicity
FAQ 1: Why do my piperidine hits consistently fail the hERG safety panel?
Causality & Mechanism: The human Ether-à-go-go-Related Gene (hERG) potassium channel features a promiscuous inner binding pocket lined with 

(specifically Tyr652 and Phe656). Unsubstituted piperidines typically possess a pKa of ~10.0, meaning they are >99% protonated at physiological pH

nitrogen forms strong cation-π interactions with the hERG pocket, while the lipophilic carbon backbone engages in hydrophobic interactions[1]. High b

lipophilicity (LogD) is the primary driver of this off-target toxicity.

FAQ 2: How can I rationally design out hERG binding without losing target potency?
Causality & Mechanism: You must disrupt the structure-lipophilicity-basicity triad. The most reliable strategy is pKa modulation via stereospecific fluor

inductive electron-withdrawing effect reduces the electron density on the piperidine nitrogen. For example, introducing an axial or equatorial fluorine a

pKa from 10.0 to as low as 6.6. This shifts the molecule to a predominantly neutral state at pH 7.4, thereby abolishing the cation-π interaction[2]. Furt

stereochemistry (e.g., equatorial fluorine) can optimize this effect without increasing lipophilicity[3].

Table 1: Quantitative Impact of Fluorination on Piperidine Physicochemical Properties

Scaffold Modification
Position /
Stereochemistry

Calculated pKa cLogD (pH 7.4) hERG IC₅₀ (µM) Toxici

Unsubstituted Piperidine N/A 10.0 1.5 1.4 High R

Monofluorination β-Axial 7.6 1.6 8.9 Modera

Monofluorination β-Equatorial 6.6 1.7 >33.0 Safe

Difluorination β,β-geminal 7.0 1.8 >30.0 Safe

(Data synthesized from fragment-based drug discovery models and pKa modulation studies[1],[3])
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Caption: Workflow for mitigating hERG liability in piperidine-based drug candidates.

Protocol 1: Step-by-Step Patch-Clamp Validation for hERG Inhibition
Self-Validating Principle: This protocol uses a positive control to ensure assay sensitivity and a voltage protocol that mimics physiological cardiac actio

negatives.

Cell Preparation: Culture CHO or HEK293 cells stably expressing the hERG channel. Plate cells on glass coverslips 24 hours prior to the assay.

Solution Setup: Prepare extracellular solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4). Pr

solution (130 mM KCl, 1 mM MgCl₂, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES, pH 7.2).

Compound Preparation: Dissolve the optimized piperidine compound in DMSO (0.1% final assay concentration) and perform a 6-point serial dilutio

Electrophysiology: Achieve whole-cell configuration. Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate channels, follow

-50 mV for 2 seconds to elicit the outward tail current.

Perfusion & Validation: Perfuse the test compound for 5 minutes until steady-state block is achieved. Critical Control: Always run E-4031 (a known 

the end of the experiment. If E-4031 does not completely abolish the remaining tail current, discard the data as the cell seal or channel expression 

Data Analysis: Calculate the IC₅₀ by plotting normalized tail current amplitude against compound concentration using a Hill equation fit.
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Section 2: Metabolic Stability & Reactive Metabolites
FAQ 3: My piperidine compound shows high clearance and CYP-mediated Time-Depende
(TDI). What is the mechanism?
Causality & Mechanism: Piperidines are highly susceptible to Cytochrome P450 (e.g., CYP3A4, CYP2D6) mediated α-carbon oxidation. This process

iminium ion intermediate. If not rapidly detoxified, this electrophilic species covalently binds to nucleophilic residues on the CYP enzyme itself (causin

proteins, leading to idiosyncratic drug-induced liver injury (DILI)[4].

FAQ 4: How do I block α-oxidation without destroying the pharmacophore?
Causality & Mechanism: You must physically block the metabolic hotspot. The introduction of a methyl group α to the primary amine or integrating the

bridged/spirocyclic system prevents the initial hydrogen abstraction by the CYP heme iron. This steric shielding eliminates the pathway to iminium for

microsomal stability and eliminating TDI without requiring you to remove the basic nitrogen[3].
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Caption: CYP450-mediated bioactivation of piperidine and structural mitigation strategies.

Protocol 2: Step-by-Step GSH Trapping Assay for Reactive Metabolites
Self-Validating Principle: Reactive metabolites are transient and cannot be measured directly. By introducing an excess of Glutathione (GSH), a soft n

electrophilic iminium species to form a stable, detectable adduct. A negative control ensures we are measuring true enzymatic bioactivation.
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Incubation Mixture: In a 96-well plate, combine Human Liver Microsomes (HLM, 1 mg/mL final protein), the piperidine test compound (10 µM), and 

potassium phosphate buffer (pH 7.4).

Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration). Critical Control: Run a parallel incu

distinguish CYP-mediated reactive metabolites from background chemical reactivity.

Incubation & Termination: Incubate at 37°C for 60 minutes with gentle shaking. Terminate the reaction by adding an equal volume of ice-cold aceto

standard.

Centrifugation: Centrifuge at 4000 rpm for 15 minutes at 4°C to precipitate proteins.

LC-HRMS Analysis: Transfer the supernatant to analytical vials. Analyze using Ultra-High-Performance Liquid Chromatography coupled with High-R

Spectrometry (UHPLC-HRMS). Monitor for the neutral loss of 129 Da (characteristic of GSH adducts) and search for the specific mass shift corresp

GSH conjugate[4].

Interpretation: The absence of GSH adducts in the +NADPH sample confirms the successful design of a metabolically stable piperidine scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists

and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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